molecular formula C9H8FN3O3 B15294075 1-(3-Fluoro-4-nitrophenyl)imidazolidin-2-one

1-(3-Fluoro-4-nitrophenyl)imidazolidin-2-one

Cat. No.: B15294075
M. Wt: 225.18 g/mol
InChI Key: SOEMNLJOIBXCHT-UHFFFAOYSA-N
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Description

1-(3-Fluoro-4-nitrophenyl)imidazolidin-2-one is a heterocyclic compound that features an imidazolidin-2-one core substituted with a 3-fluoro-4-nitrophenyl group. This compound is part of the imidazolidinone family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and materials science. The presence of both fluorine and nitro groups on the phenyl ring imparts unique chemical properties to this compound, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluoro-4-nitrophenyl)imidazolidin-2-one typically involves the following steps:

    Nitration of Fluorobenzene: The starting material, fluorobenzene, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 3-fluoro-4-nitrofluorobenzene.

    Formation of Imidazolidinone Core: The nitrated product is then reacted with ethylenediamine under controlled conditions to form the imidazolidinone core. This step may involve the use of a catalyst and specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced catalytic systems and optimized reaction conditions can further improve the yield and reduce the environmental impact of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluoro-4-nitrophenyl)imidazolidin-2-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The imidazolidinone core can undergo oxidation to form imidazolidinedione derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, and ethanol as a solvent.

    Substitution: Nucleophiles such as amines or thiols, and a suitable base like potassium carbonate.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products

    Reduction: 1-(3-Amino-4-fluorophenyl)imidazolidin-2-one.

    Substitution: Various substituted imidazolidinones depending on the nucleophile used.

    Oxidation: Imidazolidinedione derivatives.

Scientific Research Applications

1-(3-Fluoro-4-nitrophenyl)imidazolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-4-nitrophenyl)imidazolidin-2-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the fluorine and nitro groups can influence its binding affinity and specificity towards these targets. The imidazolidinone core can also participate in hydrogen bonding and other interactions, contributing to its overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Fluoro-5-nitrophenyl)imidazolidin-2-one
  • 1-(4-Fluoro-3-nitrophenyl)imidazolidin-2-one
  • 1-(3-Chloro-4-nitrophenyl)imidazolidin-2-one

Uniqueness

1-(3-Fluoro-4-nitrophenyl)imidazolidin-2-one is unique due to the specific positioning of the fluorine and nitro groups on the phenyl ring. This unique substitution pattern can influence its chemical reactivity, biological activity, and physical properties, distinguishing it from other similar compounds.

Properties

Molecular Formula

C9H8FN3O3

Molecular Weight

225.18 g/mol

IUPAC Name

1-(3-fluoro-4-nitrophenyl)imidazolidin-2-one

InChI

InChI=1S/C9H8FN3O3/c10-7-5-6(1-2-8(7)13(15)16)12-4-3-11-9(12)14/h1-2,5H,3-4H2,(H,11,14)

InChI Key

SOEMNLJOIBXCHT-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)N1)C2=CC(=C(C=C2)[N+](=O)[O-])F

Origin of Product

United States

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